molecular formula C19H26N2O4 B7792288 (5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione

(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B7792288
M. Wt: 346.4 g/mol
InChI Key: XALCPZCDZPBECO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyran ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the imidazolidine-2,4-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also critical to ensure the sustainability and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially useful properties.

Scientific Research Applications

(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione: shares similarities with other imidazolidine-2,4-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Imidazolidine-2,4-dione core : A bicyclic structure that is often associated with various biological activities.
  • Tetrahydropyran ring : Known for its role in enhancing the solubility and bioavailability of compounds.
  • Methoxyphenyl group : This moiety can influence the pharmacological profile by interacting with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrahydropyran Ring : Utilizing starting materials such as 4-methoxyphenol and appropriate reagents.
  • Formation of the Imidazolidine Core : This step often requires specific catalysts and controlled conditions to ensure high yield.
  • Final Modifications : The introduction of the propan-2-yl group to complete the synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzymatic activities, receptor binding, and alterations in cellular signaling pathways. Some proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been studied for their ability to inhibit COX enzymes, which are crucial in inflammatory processes.
  • Antioxidant Properties : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds, indicating potential applications in pain management and inflammation reduction:

  • Analgesic Activity : In animal models, compounds with similar structures have shown significant analgesic effects, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Effects : Research indicates potential efficacy in reducing inflammation in carrageenan-induced edema models.

Study 1: Analgesic Effects

A study conducted on a series of imidazolidine derivatives demonstrated that modifications at the methoxyphenyl position significantly enhanced analgesic activity compared to standard COX inhibitors. The specific compound showed a reduction in pain responses comparable to marketed analgesics .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, derivatives similar to this compound were tested in vivo. Results indicated a marked decrease in paw edema in treated rats, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar structures, a comparative analysis is presented:

Compound NameStructure FeaturesBiological ActivityReference
(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran]}Tetrahydropyran + MethoxyphenylAnalgesic, Anti-inflammatory
Other ImidazolidinesVariesVaries

Properties

IUPAC Name

(5S)-3-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13(2)16-17(22)21(18(23)20-16)12-19(8-10-25-11-9-19)14-4-6-15(24-3)7-5-14/h4-7,13,16H,8-12H2,1-3H3,(H,20,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCPZCDZPBECO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)CC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.